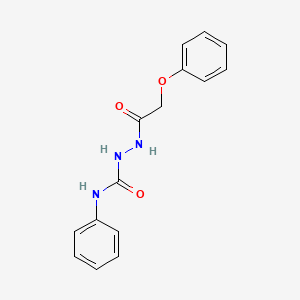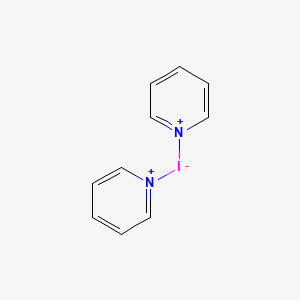
4-Fluoro-3-(hydrazinylmethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-(hydrazinylmethyl)benzonitrile is an organic compound with the molecular formula C8H8FN3. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 4-position and a hydrazinylmethyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(hydrazinylmethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzonitrile as the starting material.
Hydrazinylmethylation: The 4-fluorobenzonitrile undergoes a hydrazinylmethylation reaction, where a hydrazinylmethyl group is introduced at the 3-position of the benzene ring. .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
4-Fluoro-3-(hydrazinylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
科学的研究の応用
4-Fluoro-3-(hydrazinylmethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 4-Fluoro-3-(hydrazinylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. The fluoro and hydrazinylmethyl groups play a crucial role in its activity by influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-Fluoro-3-nitrobenzonitrile: Similar in structure but with a nitro group instead of a hydrazinylmethyl group.
3-Fluoro-4-(hydroxymethyl)benzonitrile: Similar but with a hydroxymethyl group instead of a hydrazinylmethyl group .
Uniqueness
4-Fluoro-3-(hydrazinylmethyl)benzonitrile is unique due to the presence of both fluoro and hydrazinylmethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
1016523-01-5 |
|---|---|
分子式 |
C8H8FN3 |
分子量 |
165.17 g/mol |
IUPAC名 |
4-fluoro-3-(hydrazinylmethyl)benzonitrile |
InChI |
InChI=1S/C8H8FN3/c9-8-2-1-6(4-10)3-7(8)5-12-11/h1-3,12H,5,11H2 |
InChIキー |
KLWIMNLKERWWNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)CNN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


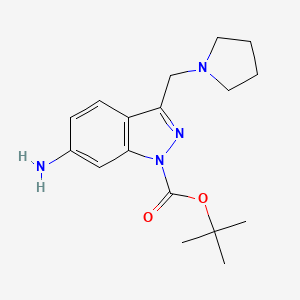
![3-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B12445350.png)
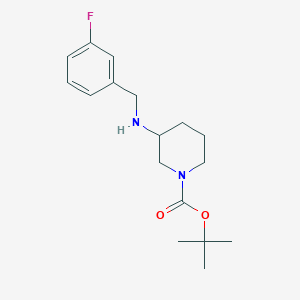
![7-Difluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12445358.png)
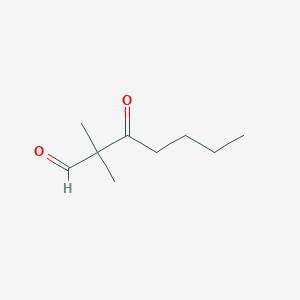
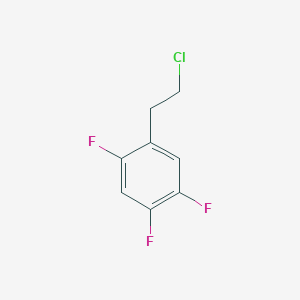
![N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12445388.png)
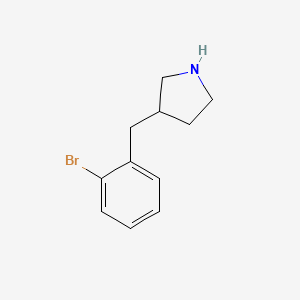
![N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide](/img/structure/B12445397.png)
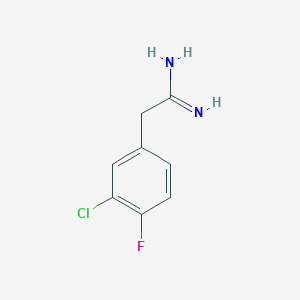

![1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone](/img/structure/B12445415.png)
